6-(3-chlorophenyl)-2-{2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one
Description
This compound is a pyridazinone derivative featuring a 3-chlorophenyl group at position 6 and a substituted oxadiazole moiety linked via an ethyl chain at position 2. Pyridazinones are heterocyclic scaffolds known for their pharmacological versatility, including anti-inflammatory, antimicrobial, and anticancer activities . The incorporation of the 1,2,4-oxadiazolyl group enhances metabolic stability and binding affinity to biological targets due to its electron-deficient aromatic character . The 2-methoxyphenyl substituent on the oxadiazole ring may further modulate lipophilicity and pharmacokinetic properties, as methoxy groups are often employed to improve solubility and membrane permeability .
Synthetic routes for analogous pyridazinones involve nucleophilic substitution reactions under basic conditions (e.g., using anhydrous potassium carbonate in acetone), as demonstrated for structurally related compounds . However, the specific synthesis protocol for this compound remains undocumented in the provided literature.
Properties
IUPAC Name |
6-(3-chlorophenyl)-2-[2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-28-18-8-3-2-7-16(18)21-23-19(29-25-21)11-12-26-20(27)10-9-17(24-26)14-5-4-6-15(22)13-14/h2-10,13H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAZHJMSVJSNDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of this compound, a comparative analysis with three classes of analogs is provided below:
Table 1: Structural and Pharmacological Comparison
Key Findings:
Antibacterial Activity : Quinazolin-4-ones (e.g., SPC-III Br) exhibit antibacterial potency comparable to ciprofloxacin (10 µg/mL vs. 100 µg/mL), suggesting that halogenated aryl groups enhance microbial targeting . The target compound’s 3-chlorophenyl group may confer similar activity, but empirical data are lacking.
Anti-Inflammatory Potential: Triazolo-thiadiazines with dichlorophenyl groups demonstrate anti-inflammatory activity comparable to celecoxib, a COX-2 inhibitor. This highlights the role of halogenated aromatic systems in modulating cyclooxygenase interactions .
Notes and Implications
Synthetic Challenges : The ethyl-linked oxadiazole group in the target compound may complicate synthesis due to steric hindrance during cyclization steps. highlights the utility of potassium carbonate in facilitating analogous substitutions .
Substituent Effects : The 2-methoxyphenyl group could enhance metabolic stability compared to unsubstituted oxadiazoles, as methoxy groups resist oxidative degradation .
Research Gaps: No direct data on the biological activity or ADME properties of the target compound are available in the provided evidence. Further studies should prioritize in vitro assays (e.g., antimicrobial, anti-inflammatory) and molecular docking to validate target engagement.
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